Bicyclo[3.2.1]octane-1-carbonyl chloride
Description
Bicyclo[3.2.1]octane-1-carbonyl chloride is a bicyclic organic compound characterized by a fused bicyclo[3.2.1]octane framework with a carbonyl chloride functional group at the bridgehead position. Its molecular formula is inferred to be C₉H₁₁ClO, and it is identified by CAS number 104477-76-1 (though exact parameters may vary based on stereochemistry and substituents) . This compound is of significant interest in medicinal chemistry due to its rigid bicyclic structure, which imparts conformational restraint, enhancing binding affinity to biological targets. Notably, bicyclo[3.2.1] derivatives, including acyl chlorides, are utilized as intermediates in synthesizing SGLT2 inhibitors for type 2 diabetes treatment .
Properties
CAS No. |
58541-35-8 |
|---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
bicyclo[3.2.1]octane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-8(11)9-4-1-2-7(6-9)3-5-9/h7H,1-6H2 |
InChI Key |
ZXVWPLDPXIKWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octane-1-carbonyl chloride typically involves the chlorination of bicyclo[3.2.1]octane-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation units to separate and purify the product. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are also implemented to handle the release of gaseous by-products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form bicyclo[3.2.1]octane-1-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Reduction: Lithium aluminum hydride (LiAlH₄) is used as the reducing agent, and the reaction is performed in anhydrous ether or THF.
Hydrolysis: The reaction with water is usually carried out at room temperature, and the product is isolated by acid-base extraction.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the carbonyl chloride group.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
Bicyclo[3.2.1]octane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the preparation of biologically active molecules with potential therapeutic applications.
Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.
Chemical Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octane-1-carbonyl chloride is primarily based on its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Bicyclo[3.2.1]octane-1-carbonyl Chloride vs. Bicyclo[3.1.0]hexane Derivatives
- Structure : The bicyclo[3.1.0]hexane system features a smaller, more strained bicyclic framework (two fused five-membered rings) compared to the larger bicyclo[3.2.1]octane (seven-membered ring fused with smaller rings).
- Applications : Bicyclo[3.1.0] derivatives, such as methyl 2-oxo-bicyclo[3.1.0]hexane-1-carboxylate (CAS 104477-76-1), are explored as GlyT1 inhibitors for neurological disorders, whereas this compound is tailored for SGLT2 inhibition .
- Reactivity : The bridgehead carbonyl chloride in the [3.2.1] system may exhibit greater steric hindrance than the [3.1.0] analog, influencing nucleophilic substitution rates.
This compound vs. Bicyclo[2.2.1]heptane Derivatives
- Structure: Bicyclo[2.2.1]heptane (norbornane) derivatives, such as heptachloro-bicyclo[2.2.1]hept-2-ene (CAS 28680-45-7), possess a more compact, highly strained structure .
- Applications : [2.2.1] compounds like Cathepsin C inhibitors are used in respiratory disease therapies, contrasting with the diabetes-focused applications of [3.2.1] derivatives .
- Stability : The [2.2.1] framework’s rigidity may enhance thermal stability but reduce solubility compared to the [3.2.1] system.
This compound vs. Bicyclo[2.2.2]octane Derivatives
- Structure : Bicyclo[2.2.2]octane derivatives (e.g., 1-(chloromethyl)-4-aza-1-azonia-bicyclo[2.2.2]octane chloride, CAS 36273-11-7) feature a symmetrical cage-like structure with nitrogen incorporation, altering electronic properties .
Data Table: Key Comparative Parameters
*Note: CAS numbers may vary based on stereochemistry and substituents.
Biological Activity
Bicyclo[3.2.1]octane-1-carbonyl chloride is a bicyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound features a bicyclic framework that enhances its rigidity and stability, making it an interesting candidate for medicinal chemistry. The synthesis of this compound often involves various methodologies, including organocatalysis and Diels-Alder reactions, which contribute to its diverse functionalization possibilities.
Synthetic Pathways
- Diels-Alder Reaction : A common method for constructing bicyclic systems, allowing for the introduction of functional groups that enhance biological activity.
- Organocatalysis : Utilized to achieve high diastereoselectivity and enantioselectivity in the synthesis of bicyclo[3.2.1]octanes .
Biological Activity
The biological activity of bicyclo[3.2.1]octane derivatives has been linked to their structural similarity with bioactive alkaloids such as nicotine and morphine. This similarity suggests potential applications in pharmacology, particularly in targeting various receptors and enzymes.
Pharmacological Effects
Research has indicated that bicyclo[3.2.1]octane derivatives exhibit:
- Cytotoxicity : Studies show significant cytotoxic effects against tumor cell lines such as glioblastoma (GBM) and hepatocellular carcinoma (HCC) .
- Antibacterial Activity : Certain derivatives demonstrate promising antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
Several studies highlight the biological implications of this compound:
Discussion
The biological activity of this compound is promising due to its ability to mimic naturally occurring bioactive compounds while offering unique structural advantages. The compound's applications in cancer therapy and antibiotic development are particularly noteworthy.
Q & A
Q. What are the standard laboratory synthesis routes for bicyclo[3.2.1]octane-1-carbonyl chloride?
The compound is synthesized via refluxing bicyclo[3.2.1]octane-1-carboxylic acid with thionyl chloride (SOCl₂) for 2 hours, followed by fractional distillation under reduced pressure (75–80°C at 1.3 mm Hg). This method achieves a 93% yield, with purity confirmed by gas chromatography (GC) analysis of the methyl ester derivative .
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural validation combines X-ray crystallography for bond lengths and stereochemistry (e.g., ORTEP diagrams and thermal ellipsoid data) and GC/MS for purity assessment. Methyl ester derivatization helps rule out isomerization by confirming the absence of bicyclo[2.2.2]octane byproducts .
Q. What safety precautions are critical when handling this compound?
The compound is corrosive (GHS Category 2 for skin/eye irritation) and a respiratory irritant (H335). Required measures include:
- Use of fume hoods and closed systems to minimize vapor exposure.
- PPE: Nitrile gloves, chemical goggles, and respirators with organic vapor cartridges.
- Immediate decontamination with water for skin/eye contact and medical consultation for inhalation .
Q. How does the bicyclo[3.2.1]octane framework influence the compound’s reactivity?
The strained bicyclic structure increases electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles like amines and alcohols. Steric hindrance from the bicyclic system restricts access to the carbonyl group, requiring optimized reaction conditions (e.g., polar aprotic solvents) for efficient derivatization .
Advanced Research Questions
Q. What methodologies enable stereoselective construction of bicyclo[3.2.1]octane frameworks?
A domino Michael-Henry reaction using bifunctional organocatalysts achieves enantioselective synthesis of bicyclo[3.2.1]octane skeletons with four stereocenters. Key steps include:
Q. How do radical stabilization and ring strain influence product distribution in bicyclo[3.2.1]octane derivatives?
Radical rearrangements of bicyclo[2.2.2]oct-2-enyl esters reveal a preference for bicyclo[3.2.1]oct-6-en-2-yl radicals despite higher ring strain. Radical-stabilizing substituents (e.g., selenophenyl groups) shift equilibrium toward the bicyclo[3.2.1] system. Product ratios depend on torsional steering and equatorial vs. axial isomer stability .
Q. What challenges arise in functionalizing this compound for agrochemical applications?
Functionalization via cyclocondensation (e.g., with β-amino-crotononitrile) requires precise control of chlorination and ether-forming steps. Challenges include:
Q. How can computational modeling predict regioselectivity in this compound reactions?
Density functional theory (DFT) calculations reveal that nucleophilic attack at the carbonyl group follows a distorted trigonal planar transition state. Steric maps of the bicyclic framework identify preferential attack trajectories, aiding in the design of regioselective amidation or esterification protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
